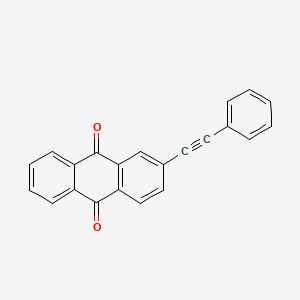

2-(Phenylethynyl)anthracene-9,10-dione

Descripción

Contextualization of Anthraquinone (B42736) Derivatives in Contemporary Chemical Science

Anthraquinone (AQ), a molecule based on a 9,10-dioxoanthracene core, and its derivatives represent a venerable and highly significant class of organic compounds. encyclopedia.pubmdpi.com Historically, they are renowned for their role as dyes and pigments, with some, like alizarin (B75676), being used since antiquity. wikipedia.orgresearchgate.net In contemporary science, the applications of anthraquinone derivatives have expanded dramatically. They are now recognized as highly promising lead structures for various applications in organic electronics and sustainable materials. rsc.orgrsc.orgresearchgate.net Their rigid, planar structure and rich redox chemistry make them ideal candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as the redox-active components in organic batteries. scispace.com The ability to functionalize the anthraquinone core allows for the fine-tuning of its electronic properties, such as its reduction potential and electron affinity, which is crucial for these applications. researchgate.net

Significance of Phenylethynyl Substituents in Molecular Engineering

The phenylethynyl group is a powerful tool in molecular engineering, prized for its ability to extend the π-conjugated system of a molecule. This extension has profound effects on the molecule's electronic and photophysical properties. acs.org Introducing a phenylethynyl substituent can lead to a red-shift in the absorption and emission spectra, enhance fluorescence quantum yields, and improve charge transport characteristics. researchgate.net The rigid, linear nature of the ethynyl (B1212043) linker ensures that the planarity of the molecular backbone is largely maintained, facilitating effective electronic communication between the core and the substituent. This strategy has been successfully employed to create high-performance organic semiconductors and highly fluorescent materials. sigmaaldrich.cn In the context of 2-(Phenylethynyl)anthracene-9,10-dione, the phenylethynyl group is expected to modulate the electronic properties of the anthraquinone core, potentially enhancing its performance in electronic and photonic applications.

Historical Development of Related Chromophores and Fluorophores

The history of chromophores and fluorophores is deeply intertwined with the development of synthetic organic chemistry. The journey began with natural dyes, many of which were anthraquinone derivatives extracted from plants and insects. wikipedia.orgbritannica.com The synthesis of alizarin in 1869 marked a turning point, heralding the era of synthetic dyes. wikipedia.org The 20th century saw an explosion in the variety and sophistication of synthetic chromophores. The development of vat dyes, many of which are based on the anthraquinone structure, provided colors with exceptional fastness. britannica.commfa.org Concurrently, research into fluorescence led to the discovery and design of molecules that could emit light efficiently. Anthracene (B1667546) itself is a classic fluorophore, and its derivatives, such as 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), are known for their high fluorescence quantum yields and are used in applications like chemiluminescent light sticks. wikipedia.orgontosight.ai The development of 2-(Phenylethynyl)anthracene-9,10-dione builds upon this rich history, combining the chromophoric properties of the anthraquinone core with the fluorescence-enhancing characteristics of the phenylethynyl group.

Research Rationale and Core Objectives for 2-(Phenylethynyl)anthracene-9,10-dione Studies

The primary rationale for studying 2-(Phenylethynyl)anthracene-9,10-dione lies in the potential for synergistic effects between its two constituent parts. The core objectives of research into this compound can be summarized as follows:

Synthesis and Characterization: To develop efficient and scalable synthetic routes to 2-(Phenylethynyl)anthracene-9,10-dione and to fully characterize its structural, thermal, and electrochemical properties.

Photophysical Investigation: To systematically study the absorption and emission properties of the compound, including its fluorescence quantum yield and solvatochromic behavior, to understand how the phenylethynyl group modifies the excited state dynamics of the anthraquinone core.

Materials Science Applications: To explore the potential of this molecule as a building block for advanced materials, such as organic semiconductors, by evaluating its performance in devices like OFETs and OLEDs.

Structure-Property Relationships: To establish clear relationships between the molecular structure of 2-(Phenylethynyl)anthracene-9,10-dione and its observed properties, providing a foundation for the rational design of new, high-performance materials.

A comparative look at related compounds provides insight into the expected properties of 2-(Phenylethynyl)anthracene-9,10-dione.

| Compound | Substitution Position | Key Feature | Observed Properties | Potential Implication for Target Compound |

|---|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | 9,10 | Highly Fluorescent | High quantum yield, green-yellow emission. wikipedia.org | Potential for enhanced fluorescence. |

| 2-Aminoanthraquinone | 2 | Electron-donating group | Shifts absorption to longer wavelengths. wikipedia.org | Phenylethynyl group may also cause a spectral shift. |

| Functionalized Anthraquinone Polymers | Various | Redox Active | Used as cathode materials in batteries. nih.gov | Potential for use in energy storage applications. |

| 9-(Diphenylphosphoryl)-10-(phenylethynyl)anthracene | 9,10 | Asymmetric Substitution | Solvent-dependent emission properties. researchgate.net | Likely to exhibit sensitivity to its environment. |

Overview of Current Research Landscape and Gaps Pertaining to the Compound

The current research landscape is rich with studies on both anthraquinone derivatives and phenylethynyl-substituted aromatic compounds. There is extensive literature on the synthesis and application of functionalized anthraquinones in areas ranging from dye chemistry to organic electronics. nih.govliberty.edu Similarly, the impact of phenylethynyl substitution on the properties of various aromatic cores is well-documented. researchgate.netsigmaaldrich.cn

However, a significant gap exists in the literature concerning the specific compound 2-(Phenylethynyl)anthracene-9,10-dione. While research on related structures, such as 2,6-disubstituted and 9,10-disubstituted phenylethynyl anthracenes, has been reported, the 2-monosubstituted anthraquinone derivative remains largely unexplored. researchgate.net This gap presents a unique opportunity for research. The asymmetric nature of the substitution in 2-(Phenylethynyl)anthracene-9,10-dione could lead to interesting properties, such as a significant dipole moment and unique solid-state packing, which are critical for applications in nonlinear optics and semiconductor devices. Future research should focus on the synthesis of this specific isomer and a thorough investigation of its properties to fill this knowledge gap and unlock its potential.

The following table summarizes the knowns and unknowns, highlighting the research opportunities.

| Area of Research | What is Known | What is Unknown (The Gap) | Research Opportunity |

|---|---|---|---|

| Synthesis | General methods for Sonogashira coupling to halogenated anthraquinones are established. | An optimized, high-yield synthesis specifically for the 2-phenylethynyl isomer. | Develop and report a robust synthetic protocol. |

| Photophysics | BPEA and other substituted anthracenes are highly fluorescent. wikipedia.org Anthraquinone itself is typically non-fluorescent. | The actual fluorescence quantum yield and emission characteristics of 2-(Phenylethynyl)anthracene-9,10-dione. | Conduct detailed spectroscopic studies to determine its emissive properties. |

| Electrochemistry | The redox behavior of the anthraquinone core is well-understood. researchgate.net | How the 2-phenylethynyl substituent quantitatively affects the reduction potentials. | Perform cyclic voltammetry and related electrochemical experiments. |

| Material Properties | Soluble, functionalized pentacenes and anthracenes can form high-mobility thin films. sigmaaldrich.cn | The solid-state packing, thin-film morphology, and charge transport characteristics of the title compound. | Investigate its potential as an organic semiconductor in thin-film transistors. |

Structure

3D Structure

Propiedades

Número CAS |

83790-93-6 |

|---|---|

Fórmula molecular |

C22H12O2 |

Peso molecular |

308.3 g/mol |

Nombre IUPAC |

2-(2-phenylethynyl)anthracene-9,10-dione |

InChI |

InChI=1S/C22H12O2/c23-21-17-8-4-5-9-18(17)22(24)20-14-16(12-13-19(20)21)11-10-15-6-2-1-3-7-15/h1-9,12-14H |

Clave InChI |

HHBMLGABQLUZTO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Origen del producto |

United States |

Synthetic Methodologies and Route Optimization for 2 Phenylethynyl Anthracene 9,10 Dione

Retrosynthetic Analysis of the 2-(Phenylethynyl)anthracene-9,10-dione Scaffold

A retrosynthetic analysis of 2-(phenylethynyl)anthracene-9,10-dione simplifies the complex structure into more readily available starting materials. The key disconnection is at the ethynyl (B1212043) bridge, which connects the phenyl and the anthracene-9,10-dione moieties. This bond can be formed through a cross-coupling reaction, a powerful tool in modern organic synthesis.

This retrosynthetic approach points to two primary precursors: a 2-substituted anthracene-9,10-dione and phenylacetylene. The nature of the substituent on the anthraquinone (B42736) at the 2-position is crucial for the success of the forward synthesis. Typically, for cross-coupling reactions, a halogen, such as bromine or iodine, is an ideal leaving group. Therefore, the primary synthetic target for the precursor becomes 2-bromoanthracene-9,10-dione or 2-iodoanthracene-9,10-dione.

Precursor Synthesis Strategies for Substituted Anthracene-9,10-diones

The synthesis of substituted anthracene-9,10-diones is a well-established field, often starting from simpler aromatic compounds. nih.gov One common method to obtain specifically substituted anthraquinones is through electrophilic substitution reactions on the parent anthraquinone. However, due to the deactivating nature of the carbonyl groups, these reactions can be challenging and may lead to mixtures of isomers.

A more controlled approach involves the functionalization of a pre-existing substituted benzene (B151609) derivative followed by a Friedel-Crafts acylation with phthalic anhydride or a related derivative. This is followed by an intramolecular cyclization to form the tricyclic anthraquinone core. This method allows for precise placement of substituents. For instance, starting with a halogenated benzene derivative can lead to the desired 2-haloanthracene-9,10-dione precursor.

Another strategy is the modification of commercially available substituted anthraquinones. For example, functional group interconversions on compounds like 2-aminoanthraquinone can provide access to a range of 2-substituted derivatives. nih.gov

Direct Ethynylation Protocols for Anthraquinone Derivatives

The introduction of the phenylethynyl group onto the anthracene-9,10-dione scaffold is the pivotal step in the synthesis of the target molecule. Several methods can be employed for this transformation.

The Sonogashira coupling is a highly efficient and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. semanticscholar.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, a base, and an appropriate solvent.

In the context of synthesizing 2-(phenylethynyl)anthracene-9,10-dione, the Sonogashira coupling would involve the reaction of a 2-haloanthracene-9,10-dione (e.g., 2-bromoanthracene-9,10-dione) with phenylacetylene. The reaction is generally carried out under mild conditions and is tolerant of a wide range of functional groups, making it a robust choice for this synthesis.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of 2-Haloanthracene-9,10-dione

| Parameter | Condition |

| Aryl Halide | 2-Bromoanthracene-9,10-dione |

| Alkyne | Phenylacetylene |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |

| Solvent | Tetrahydrofuran (THF), Toluene |

| Temperature | Room temperature to reflux |

Optimization of the reaction conditions, such as the choice of catalyst, base, solvent, and temperature, is crucial for achieving high yields and purity. The synthesis of related 9,10-bis(phenylethynyl)anthracene (B116448) derivatives has been successfully achieved using Sonogashira coupling, demonstrating the viability of this approach for functionalizing the anthracene (B1667546) core. semanticscholar.orgkyushu-u.ac.jp

An alternative approach to forming the ethynyl linkage involves the use of organolithium reagents. Specifically, lithium phenylacetylide can be reacted with an anthraquinone. This method, however, typically leads to the addition of the acetylide to the carbonyl groups at the 9 and 10 positions, forming a diol intermediate. google.com

A subsequent reduction step, for instance with stannous chloride, is then required to restore the aromatic anthracene core. google.com This two-step process, while effective for the synthesis of 9,10-bis(phenylethynyl)anthracenes, is less direct for the synthesis of 2-(phenylethynyl)anthracene-9,10-dione as it would require a starting material that is already substituted at the 2-position and would still involve the addition to the carbonyls. This route is therefore generally less favored for the specific target molecule compared to the direct C-C bond formation at the 2-position via cross-coupling.

Currently, there is limited information in the scientific literature specifically describing acid-catalyzed synthetic routes for the direct ethynylation of anthracene-9,10-dione to form 2-(phenylethynyl)anthracene-9,10-dione. The established and more reliable methods for this transformation predominantly involve metal-catalyzed cross-coupling reactions.

Stereoselective Synthesis Approaches (if applicable for derivatives)

The parent molecule, 2-(phenylethynyl)anthracene-9,10-dione, is achiral and therefore does not have stereoisomers. Consequently, stereoselective synthesis is not a consideration for its preparation.

However, if the phenyl group or the anthracene-9,10-dione core were to be substituted with chiral moieties, then stereoselective synthesis would become a relevant aspect. In such cases, the use of chiral catalysts or chiral auxiliaries in the synthetic route would be necessary to control the stereochemical outcome of the reaction and produce a specific stereoisomer. At present, the literature does not extensively cover the stereoselective synthesis of chiral derivatives of 2-(phenylethynyl)anthracene-9,10-dione.

Green Chemistry Principles in 2-(Phenylethynyl)anthracene-9,10-dione Synthesis

The application of green chemistry principles to the synthesis of 2-(phenylethynyl)anthracene-9,10-dione is crucial for developing environmentally benign and sustainable manufacturing processes. The primary synthetic route to this compound, the Sonogashira cross-coupling reaction, can be optimized to align with these principles by focusing on several key areas: the use of greener solvents, catalyst systems that promote atom economy and can be recycled, and the selection of safer reagents.

A significant focus in greening the Sonogashira coupling is the replacement of conventional, often toxic and volatile, organic solvents with more sustainable alternatives. digitellinc.comacs.org Traditional solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and toluene pose environmental and health risks. acs.org Research has demonstrated the potential of using greener solvents like N-Hydroxyethylpyrrolidone (HEP) in water, which has been successfully applied in Heck-Cassar-Sonogashira reactions. digitellinc.combohrium.com Bio-derived solvents such as dimethylisosorbide (DMI), γ-valerolactone, and Cyrene are also emerging as viable alternatives. acs.org For the synthesis of 2-(phenylethynyl)anthracene-9,10-dione, employing aqueous/organic solvent mixtures, for instance, water/isopropanol, can facilitate a more sustainable process, particularly when coupled with a water-soluble palladium catalyst. rsc.org The use of water as a co-solvent can also lead to reduced amounts of the cross-coupled product, necessitating careful optimization of solvent ratios. nih.gov

Table 1: Comparison of Conventional and Green Solvents for Sonogashira Coupling

| Solvent Type | Examples | Environmental/Safety Concerns | Potential for Greener Synthesis |

| Conventional | DMF, THF, Toluene, Dioxane | Toxic, reprotoxic, volatile, potential carcinogens | High |

| Greener Alternatives | Water, HEP/water, Ethanol/water, DMI, γ-valerolactone, Cyrene, Limonene, p-Cymene | Generally lower toxicity, biodegradable, renewable sources | High |

Atom economy is another central tenet of green chemistry, and the Sonogashira reaction is inherently atom-economical as it forms a C-C bond with the generation of a salt as the primary byproduct. skku.edunih.gov To further enhance this, the development of core/shell nanoparticles with a cheaper metal core (e.g., nickel) and a noble metal shell (e.g., palladium) offers a promising strategy to maximize the efficiency of the expensive palladium catalyst. skku.eduresearchgate.netacs.orgnih.gov

Catalyst recycling is a key strategy for improving the sustainability and cost-effectiveness of the synthesis. mdpi.com While homogeneous palladium catalysts are highly active, they are difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. mdpi.comaidic.it The use of heterogeneous catalysts, such as palladium supported on hypercrosslinked polystyrene or palladium nanoparticles, allows for easier recovery and reuse for multiple reaction cycles. nih.govaidic.it For instance, dendrimer-encapsulated Pd(0) nanoparticles immobilized on nanosilica have demonstrated high activity and recyclability in copper- and phosphine-free Sonogashira reactions in water. researchgate.net

Furthermore, modifications to the traditional Sonogashira protocol, such as developing copper-free and amine-free conditions, contribute to a greener process by eliminating the use of a toxic co-catalyst and corrosive bases. acs.orgnih.gov Recent studies have shown successful Sonogashira couplings at room temperature in green solvents like 2-MeTHF using a combination of a palladium catalyst and a specific ligand, such as cataCXium A, with a milder base like cesium carbonate. acs.orgnih.gov

Process Optimization and Scalability Considerations

The transition from a laboratory-scale synthesis of 2-(phenylethynyl)anthracene-9,10-dione to a large-scale industrial process requires careful optimization of reaction parameters and consideration of scalability challenges. Key areas of focus include reaction kinetics, catalyst loading, purification methods, and the implementation of advanced manufacturing technologies like flow chemistry.

Optimization of the Sonogashira coupling for large-scale synthesis involves a systematic study of various reaction parameters to maximize yield, minimize reaction time, and ensure process robustness. acs.org This can be achieved using Design of Experiments (DoE), a statistical approach to identify the most significant factors affecting the reaction outcome. acs.org For the synthesis of 2-(phenylethynyl)anthracene-9,10-dione, critical parameters to investigate would include temperature, catalyst and co-catalyst loading, base concentration, and substrate ratios. Reducing catalyst loading is a primary goal in process optimization due to the high cost of palladium. kaust.edu.sa Protocols have been developed for Sonogashira reactions with catalyst concentrations as low as 0.025 mol% for highly reactive substrates. kaust.edu.sa

The choice of base is another critical factor. While strong organic bases like triethylamine are common, their excess can complicate purification. kaust.edu.sa The use of inorganic bases such as potassium carbonate or cesium carbonate can be advantageous, especially in aqueous media. rsc.orgnih.gov The reaction temperature also plays a crucial role; while higher temperatures can increase reaction rates, they may also lead to side reactions and impurity formation. researchgate.net Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential.

Table 2: Key Parameters for Optimization of Sonogashira Coupling

| Parameter | Objective | Considerations |

| Catalyst Loading | Minimize to reduce cost and residual metal contamination | Balance between reaction efficiency and cost; potential for catalyst deactivation. |

| Solvent Selection | Use of green, safe, and easily removable solvents | Solvent should dissolve reactants and facilitate product isolation. |

| Base | Use of a non-corrosive, easily separable base | Stoichiometry of the base needs to be optimized to avoid side reactions. |

| Temperature | Achieve optimal reaction rate and selectivity | Avoid decomposition of reactants, products, or catalyst at high temperatures. |

| Reaction Time | Minimize to increase throughput | Monitor reaction progress to determine the optimal endpoint. |

Scalability of the synthesis can be significantly enhanced by transitioning from traditional batch processing to continuous flow chemistry. beilstein-journals.orgnih.govbeilstein-journals.org Flow reactors offer several advantages, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for exothermic reactions. nih.govacs.org A model-based scale-up of a Sonogashira coupling reaction in a 3D printed continuous-flow reactor demonstrated a significant increase in productivity. acs.org This approach allows for a seamless transition from lab-scale to pilot-scale production without extensive re-optimization. acs.org The use of in-line monitoring techniques, such as Raman spectroscopy, can provide real-time data on reaction progress, enabling better process control and ensuring consistent product quality. acs.org

Purification of the final product and removal of residual palladium and copper are critical for applications in areas like electronics and pharmaceuticals. acs.orgsilicycle.com On a large scale, traditional purification methods like column chromatography are often impractical. researchgate.net Therefore, developing efficient work-up and crystallization procedures is essential. The use of scavengers, such as activated carbon or silica-based metal scavengers (e.g., SiliaMetS), can effectively remove metal impurities from the product stream. silicycle.com

Chemical Reactivity and Functionalization of 2 Phenylethynyl Anthracene 9,10 Dione

Reactivity at the Quinone Moiety of Anthracene-9,10-dione

The anthraquinone (B42736) core is a highly conjugated system characterized by its two carbonyl groups, which render the central ring electron-poor. This electronic nature is the primary driver of the moiety's reactivity, favoring reduction and nucleophilic substitution reactions over electrophilic additions that would disrupt the aromatic system. numberanalytics.com

A hallmark of quinone chemistry is the ability to undergo reversible redox reactions. numberanalytics.com The carbonyl groups of the anthraquinone core can be reduced to hydroxyl groups, converting the quinone into an anthrahydroquinone. This transformation involves a two-electron, two-proton process and can be achieved using various chemical reducing agents or electrochemical methods. The resulting hydroquinone (B1673460) is an electron-rich aromatic system with significantly different chemical and electronic properties compared to its oxidized precursor.

Research on a series of arylethynyl-substituted anthraquinones, including precursors to the title compound, has shown that the fundamental redox properties are largely governed by the quinone core and are "almost insensitive to substitution" on the aromatic ring. nasa.gov This suggests that the phenylethynyl group has a minimal impact on the reduction potential of the quinone moiety. The reduced dihydroanthraquinone forms of these compounds have been noted to be photoluminescent. nasa.gov

Under photochemical conditions, anthraquinone derivatives can be reduced to form radical anions or semiquinone anions, which are potent single-electron donors capable of activating other substrates. conicet.gov.ar

Table 1: Common Reducing Agents for Anthraquinone Derivatives

| Reducing Agent | Product(s) | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Anthracene-1,4-dione, 4-hydroxyanthracene-1,10-dione | Product distribution can be controlled by stoichiometry. mdpi.com |

| Zinc dust (Zn) / Base or Pyridine | 9,10-Dihydroxyanthracene (Anthrahydroquinone) | Classic method for quinone reduction. researchgate.net |

| Sodium dithionite (B78146) (Na₂S₂O₄) | 9,10-Dihydroxyanthracene (Anthrahydroquinone) | Commonly used for the reduction of vat dyes. |

The electron-deficient nature of the anthraquinone ring system makes it susceptible to nucleophilic attack. While direct nucleophilic addition to the carbonyl carbons can occur, particularly as the initial step in reduction reactions (e.g., hydride addition), nucleophilic aromatic substitution is a more common pathway, especially if a suitable leaving group is present on the aromatic rings. numberanalytics.commdpi.com The carbonyl groups activate the ring system towards such substitutions.

Conversely, electrophilic reactions on the anthraquinone core are generally disfavored due to the deactivating effect of the carbonyl groups. Electrophilic aromatic substitution (e.g., nitration, halogenation) requires harsh conditions and proceeds slowly. numberanalytics.com Electrophilic addition reactions are highly unfavorable as they would lead to a loss of aromaticity in the benzene (B151609) rings. Such reactivity is typically only observed after the quinone system has been reduced to the more electron-rich hydroquinone or anthracene (B1667546) state. nih.gov

Reactivity of the Phenylethynyl Group

The phenylethynyl group's reactivity is centered on its carbon-carbon triple bond. The attachment to the strongly electron-withdrawing anthraquinone core renders this alkyne electron-deficient, or "activated," which significantly influences its reaction pathways. acs.orgquora.com This activation makes the triple bond more susceptible to nucleophilic attack and enhances its reactivity as a dienophile in cycloaddition reactions. acs.orgnumberanalytics.com

The electron-poor nature of the triple bond in 2-(phenylethynyl)anthracene-9,10-dione makes it an excellent substrate for various cycloaddition reactions.

[3+2] Cycloaddition (Click Chemistry): The activated alkyne is a prime candidate for copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC or SPAAC), the cornerstone of "click chemistry." Reaction with an organic azide (B81097) would yield a highly stable 1,2,3-triazole ring, providing a powerful and efficient method for conjugating the anthraquinone core to other molecules. numberanalytics.com

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, the phenylethynyl group can act as a potent dienophile, reacting with electron-rich dienes to form a six-membered ring. The electron-withdrawing nature of the anthraquinone substituent lowers the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction with dienes possessing a high-energy HOMO (Highest Occupied Molecular Orbital). acs.org It is important to distinguish this from reactions where the central ring of a reduced anthracene core acts as the diene. researchgate.netresearchgate.net

Table 2: Potential Cycloaddition Reactions of the Phenylethynyl Group

| Reaction Type | Reactant Partner | Product |

| [3+2] Huisgen Cycloaddition | Organic Azide (R-N₃) | 1,4-Disubstituted Triazole |

| [4+2] Diels-Alder | Electron-rich Diene | Substituted Cyclohexadiene |

| [2+2] Cycloaddition | Alkene | Substituted Cyclobutene (often requires photochemical initiation) numberanalytics.com |

The triple bond of the phenylethynyl group can undergo addition reactions with various oxidizing and hydrating agents. However, the electron-deficient character of the alkyne generally makes it less reactive toward common electrophiles compared to electron-rich alkynes. numberanalytics.commsu.edu

Hydration: Acid-catalyzed hydration of the alkyne would be expected to form a ketone. For an internal alkyne such as this, addition of water can occur at either of the two alkyne carbons, potentially leading to a mixture of two regioisomeric ketones. The regioselectivity would be governed by the relative electronic effects of the phenyl and anthraquinone moieties.

Hydroxylation: Reaction with oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) would lead to the formation of a 1,2-diketone (an α-diketone) across the former triple bond.

Epoxidation: Direct epoxidation of an alkyne with a peroxy acid would form a highly strained and generally unstable oxirene (B85696) intermediate.

The orientation of these additions follows established principles of alkyne chemistry, where the regioselectivity of electrophilic additions is determined by the pathway that forms the most stable carbocation intermediate (Markovnikov's rule), although the strong electronic pull of the quinone can significantly influence this outcome. wikipedia.orglibretexts.orgopenstax.org

The synthesis of 2-(phenylethynyl)anthracene-9,10-dione itself often relies on palladium- and copper-catalyzed Sonogashira coupling, highlighting the compatibility of the molecule with such catalytic systems. nasa.gov Beyond its synthesis, the phenylethynyl group can potentially engage in further metal-catalyzed transformations.

A significant area of alkyne reactivity involves metal-catalyzed oligomerization. For instance, catalysts based on transition metals like cobalt, nickel, or rhodium can facilitate the [2+2+2] cyclotrimerization of three alkyne molecules to form a substituted benzene ring. Applying this to 2-(phenylethynyl)anthracene-9,10-dione could lead to the formation of complex, star-shaped trimers containing a central benzene core and three radiating anthraquinone arms. Such reactions demonstrate the potential to use this compound as a monomer for the synthesis of larger, conjugated macromolecules and polymers.

Substitution Reactions on the Anthracene Core

The anthracene core of 2-(phenylethynyl)anthracene-9,10-dione is susceptible to electrophilic substitution reactions, although the deactivating effect of the dione (B5365651) functionality must be considered. The positions on the terminal aromatic rings (positions 1, 4, 5, and 8) are generally more reactive towards electrophiles than the central ring, which is deactivated by the carbonyl groups.

Halogenation, a common substitution reaction, can be achieved using various reagents. For instance, chlorination of related 9,10-bis(phenylethynyl)anthracene (B116448) derivatives has been accomplished, suggesting that similar transformations are feasible for the mono-substituted analogue. ontosight.aiwikipedia.orgchemrxiv.orgwikipedia.org The synthesis of 1-chloro-9,10-bis(2-phenylethynyl)anthracene is a known multi-step process that begins with anthracene and proceeds through chlorination and alkynylation reactions. ontosight.ai This indicates that direct chlorination of the anthracene core is a viable synthetic route. The introduction of halogen atoms can significantly influence the electronic and photophysical properties of the molecule. For example, 1-chloro-9,10-bis(phenylethynyl)anthracene (B1582083) exhibits a red-shifted absorption and emission spectrum compared to the unsubstituted parent compound. chemrxiv.orgchemrxiv.org

While specific examples of nitration or sulfonation directly on 2-(phenylethynyl)anthracene-9,10-dione are not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution on anthracene derivatives suggest that such reactions would likely occur at the terminal rings. The regioselectivity can be influenced by the presence of directing groups on the anthracene scaffold. nih.govresearchgate.net

Condensation Reactions for Polycyclic Structures

The carbonyl groups of the anthracene-9,10-dione moiety are key functional handles for condensation reactions, enabling the synthesis of larger, more complex polycyclic aromatic structures. These reactions are pivotal in the construction of advanced materials with tailored electronic and optical properties.

One notable example is the Friedländer annulation, a powerful method for synthesizing quinoline (B57606) derivatives from 2-aminoaryl aldehydes or ketones. wikipedia.org While a direct application on 2-(phenylethynyl)anthracene-9,10-dione would require prior introduction of an amino group in an ortho position to one of the carbonyls, this strategy highlights a potential pathway for fusing heterocyclic rings onto the anthracene framework.

Furthermore, condensation reactions with various nucleophiles can lead to the formation of diverse polycyclic systems. For instance, the reaction of 9,10-anthracenedione derivatives with amines can yield complex nitrogen-containing polycyclic compounds. The reactivity of the dione allows for the construction of extended π-conjugated systems, which are of significant interest in materials science.

Strategies for Derivatization and Peripheral Functionalization

The unique combination of the anthracene-9,10-dione core and the phenylethynyl substituent in 2-(phenylethynyl)anthracene-9,10-dione offers multiple avenues for derivatization and the introduction of various functional groups to modulate its properties.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the 2-(phenylethynyl)anthracene-9,10-dione system can be finely tuned by the introduction of electron-donating or electron-withdrawing groups on both the anthracene core and the peripheral phenyl ring. The synthesis of novel 9,10-bis(phenylethynyl)anthracenes with strong electron-withdrawing dicyanomethylene groups has been reported, demonstrating a strategy to create intramolecular charge-transfer compounds with emissions in the red region of the spectrum. semanticscholar.org This approach can be adapted to introduce similar electron-withdrawing groups to the phenyl ring of 2-(phenylethynyl)anthracene-9,10-dione.

Conversely, the introduction of electron-donating groups, such as alkoxy or amino groups, on the anthracene core can increase the electron density of the aromatic system, leading to a bathochromic shift in the absorption and emission spectra. The strategic placement of these substituents can significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

| Functional Group | Effect on Electronic Properties | Potential Impact on Spectra |

|---|---|---|

| Electron-Donating (e.g., -OCH3, -NH2) | Increases HOMO energy level | Bathochromic shift (red-shift) |

| Electron-Withdrawing (e.g., -CN, -NO2) | Decreases LUMO energy level | Hypsochromic shift (blue-shift) or creation of charge-transfer bands |

Post-Synthetic Modification Approaches

Post-synthetic modification offers a powerful strategy to introduce functional groups onto a pre-existing 2-(phenylethynyl)anthracene-9,10-dione scaffold. This approach is particularly useful for incorporating functionalities that might not be compatible with the initial synthetic conditions.

The terminal alkyne of the phenylethynyl group is a prime site for such modifications. For instance, Sonogashira coupling reactions can be employed to further extend the π-conjugation of the system by coupling with various aryl halides. researchgate.net This allows for the creation of more complex and extended molecular architectures. The synthesis of unsymmetrically substituted 9,10-bis(phenylethynyl)anthracene derivatives has been achieved through a combination of Sonogashira coupling and double-elimination reactions, highlighting the versatility of this approach. researchgate.net

Controlled Polymerization and Oligomerization via Ethynyl (B1212043) Moieties

The presence of the reactive ethynyl group in 2-(phenylethynyl)anthracene-9,10-dione makes it a valuable monomer for the synthesis of polymers and oligomers with interesting photophysical and electronic properties. The rigid anthracene-9,10-dione unit can impart thermal stability and specific electronic characteristics to the resulting polymer backbone.

While specific studies on the controlled polymerization of 2-(phenylethynyl)anthracene-9,10-dione are not widely reported, the general reactivity of terminal alkynes allows for various polymerization techniques. For example, transition-metal-catalyzed polymerization methods could be employed to create well-defined polymers.

Furthermore, the formation of dimers and trimers of 9,10-bis(phenylethynyl)anthracene has been studied, revealing insights into the dynamics of triplet state formation, which is influenced by the aggregation of the chromophores. nih.govresearchgate.net These studies on oligomers provide a foundation for understanding the intermolecular interactions that would be present in a polymeric system derived from 2-(phenylethynyl)anthracene-9,10-dione. The self-assembly of 9,10-bis(phenylethynyl)anthracene derivatives into aggregates is also a topic of interest, with studies showing the influence of intermolecular interactions on the morphology of the resulting structures. nih.govljmu.ac.uk

The initial research plan was to gather specific data points for each of the outlined spectroscopic techniques (FT-IR, Raman, UV-Vis, Photoluminescence, NMR, and Mass Spectrometry) for 2-(Phenylethynyl)anthracene-9,10-dione. However, the searches did not yield any experimental spectra, data tables, or detailed research findings for this particular molecule.

While a significant amount of information is available for the related and well-studied compound 9,10-bis(phenylethynyl)anthracene (BPEA), as well as other derivatives, the strict adherence to the subject "2-(Phenylethynyl)anthracene-9,10-dione" prevents the inclusion of this data. The structural differences between these compounds, particularly the presence of the dione functional group and the substitution at the 2-position in the target molecule, would lead to significantly different spectroscopic and photophysical properties. Therefore, using data from other compounds would be scientifically inaccurate and would not meet the requirements of the requested article.

Consequently, without the necessary experimental data for 2-(Phenylethynyl)anthracene-9,10-dione, it is not possible to generate the thorough, informative, and scientifically accurate article as outlined in the provided structure. The creation of data tables and the discussion of detailed research findings are contingent on the availability of this primary data.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylethynyl Anthracene 9,10 Dione

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the solid-state structure of 2-(phenylethynyl)anthracene-9,10-dione. While the synthesis of various arylethynyl substituted anthraquinones has been reported, detailed single-crystal X-ray diffraction analysis for this particular monosubstituted derivative is not publicly available. nasa.gov Such an analysis would be invaluable for determining precise molecular geometry, including bond lengths, bond angles, and torsional angles between the phenylethynyl group and the anthracene-9,10-dione core. Furthermore, crystallographic data would elucidate the packing arrangement of molecules in the crystal lattice, revealing intermolecular interactions such as π-π stacking or hydrogen bonding that govern the material's solid-state properties.

Interactive Data Table: Crystallographic Data for 2-(Phenylethynyl)anthracene-9,10-dione

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Z | Data not available |

Circular Dichroism and Chiroptical Properties (if chiral derivatives are synthesized)

There is no information available in the reviewed scientific literature regarding the synthesis of chiral derivatives of 2-(phenylethynyl)anthracene-9,10-dione. Consequently, studies on the chiroptical properties of such derivatives, including analysis by circular dichroism (CD) spectroscopy, have not been reported. The development of chiral analogs would be a necessary first step to investigate how chirality influences the electronic transitions and three-dimensional structure of the chromophore, which could be manifested in characteristic CD signals.

Interactive Data Table: Chiroptical Data for Chiral 2-(Phenylethynyl)anthracene-9,10-dione Derivatives

| Derivative | Solvent | λ [nm] (Δε [M⁻¹cm⁻¹]) |

|---|

Advanced Microscopic Techniques (e.g., AFM, TEM) for Supramolecular Assemblies

Investigations into the formation of supramolecular assemblies by 2-(phenylethynyl)anthracene-9,10-dione using advanced microscopic techniques have not been documented in the available literature. Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and organization of molecules on surfaces or in nanostructured materials. While the self-assembly of related compounds like 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives has been explored, revealing the formation of structures like 1D stacks, similar studies focused specifically on 2-(phenylethynyl)anthracene-9,10-dione are absent. nih.gov Such research would be critical for understanding how this molecule self-organizes and for developing potential applications in areas like organic electronics and materials science.

Interactive Data Table: Microscopic Analysis of 2-(Phenylethynyl)anthracene-9,10-dione Assemblies

| Technique | Substrate/Solvent | Observed Morphology | Dimensions |

|---|---|---|---|

| AFM | Data not available | Data not available | Data not available |

Electrochemical Properties and Redox Behavior of 2 Phenylethynyl Anthracene 9,10 Dione

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) Investigations

Although specific CV and SWV data for 2-(phenylethynyl)anthracene-9,10-dione are not available, the expected voltammetric response can be predicted. In an aprotic solvent, anthraquinone (B42736) and its derivatives typically exhibit two distinct, reversible, one-electron reduction waves. These correspond to the sequential formation of a radical anion and then a dianion.

Table 1: Predicted Redox Processes for 2-(Phenylethynyl)anthracene-9,10-dione

| Process | Reaction |

| First Reduction | AQ + e⁻ ⇌ AQ⁻• |

| Second Reduction | AQ⁻• + e⁻ ⇌ AQ²⁻ |

| Note: AQ represents the 2-(phenylethynyl)anthracene-9,10-dione molecule. |

The precise peak potentials in CV and SWV would be influenced by experimental conditions such as the solvent, supporting electrolyte, and scan rate.

Reversible and Irreversible Redox Processes of the Quinone Moiety

The two-electron reduction of the quinone moiety in aprotic media is generally a reversible process. This reversibility is a hallmark of the stable aromatic nature of the resulting radical anion and dianion. The stability of these reduced species is a key factor in the electrochemical behavior of quinones. Irreversible processes are more likely to occur in the presence of protic sources, such as water, which can lead to protonation of the reduced species and subsequent chemical reactions.

Influence of the Phenylethynyl Substituent on Redox Potentials

Electron-withdrawing substituents stabilize the negatively charged radical anion and dianion formed upon reduction. This stabilization makes the reduction process more favorable, resulting in a positive (anodic) shift of the reduction potentials compared to the unsubstituted anthraquinone. Computational studies on various substituted anthraquinones have consistently shown that electron-withdrawing groups lead to higher (less negative) redox potentials. sdu.dkacs.org The magnitude of this shift would depend on the interplay of inductive and resonance effects of the phenylethynyl group.

Table 2: Predicted Effect of Substituents on the First Reduction Potential of Anthraquinone

| Substituent Type | Effect on Redox Potential | Predicted Shift for Phenylethynyl Group |

| Electron-Donating | Negative (Cathodic) Shift | - |

| Electron-Withdrawing | Positive (Anodic) Shift | Positive |

Spectroelectrochemical Studies

Spectroelectrochemical studies, which couple electrochemical techniques with spectroscopy (e.g., UV-Vis, EPR), would be invaluable in confirming the identity of the electrochemically generated species. Upon the first one-electron reduction to the radical anion, a characteristic absorption spectrum with new bands in the visible region would be expected. Electron Paramagnetic Resonance (EPR) spectroscopy would confirm the paramagnetic nature of the radical anion. The second reduction to the diamagnetic dianion would lead to further changes in the UV-Vis spectrum and the disappearance of the EPR signal.

Electrochemical Stability and Long-Term Performance

The electrochemical stability of 2-(phenylethynyl)anthracene-9,10-dione would be a critical factor for its potential application in areas such as organic electronics or redox flow batteries. The stability is largely dependent on the stability of the reduced forms (radical anion and dianion). While the anthraquinone core itself provides a stable platform, the phenylethynyl substituent could potentially be a site for side reactions over prolonged electrochemical cycling, although its conjugated nature generally imparts stability. The long-term performance would be assessed by monitoring the changes in the cyclic voltammograms over a large number of cycles. A stable compound would exhibit minimal changes in peak currents and potentials.

Based on a comprehensive search for existing scientific literature, detailed computational and theoretical investigation data specifically for the compound “2-(Phenylethynyl)anthracene-9,10-dione” is not available. Peer-reviewed articles containing the specific calculations required to populate the requested sections—such as Density Functional Theory (DFT) for ground state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited state properties—could not be located for this exact molecule.

Therefore, it is not possible to generate the article with the requested detailed research findings and data tables while strictly adhering to the specified outline and focusing solely on "2-(Phenylethynyl)anthracene-9,10-dione". Information available for related compounds, such as 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) or other anthraquinone derivatives, cannot be substituted without violating the explicit instructions of the request.

Computational and Theoretical Investigations of 2 Phenylethynyl Anthracene 9,10 Dione

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Characterization of Singlet and Triplet Excited States

The photophysical and electronic properties of 2-(Phenylethynyl)anthracene-9,10-dione are intrinsically linked to the nature of its singlet and triplet excited states. While direct computational studies on this specific molecule are not extensively available in the public domain, a comprehensive understanding can be constructed by drawing parallels with closely related and well-researched anthracene (B1667546) derivatives, particularly 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) and other 9,10-disubstituted anthracenes.

Computational methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are pivotal in characterizing the excited states of such molecules. These methods allow for the calculation of the energies, symmetries, and electronic configurations of the lowest singlet (S₁) and triplet (T₁) excited states, as well as higher-lying states. For instance, in analogous 9,10-disubstituted anthracenes, the S₁ state is typically a locally excited (LE) state, primarily involving a π-π* transition localized on the anthracene core. The phenylethynyl substituent at the 2-position is expected to modulate the energy of this transition. The extended π-conjugation introduced by the phenylethynyl group generally leads to a red-shift in the absorption and emission spectra compared to unsubstituted anthracene-9,10-dione.

Theoretical calculations on similar structures, such as 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracene derivatives, have shown that the nature of the excited state can be significantly influenced by substituents and solvent polarity. kyushu-u.ac.jp For donor-acceptor type systems, a charge-transfer (CT) character can be mixed into the excited state, leading to solvatochromic shifts in the emission. In the case of 2-(Phenylethynyl)anthracene-9,10-dione, the dione (B5365651) functionality acts as an electron-withdrawing group, which could induce some degree of CT character in the excited states, especially in polar solvents.

The triplet state (T₁) is another crucial aspect of the photophysics of this molecule. In many anthracene derivatives, the T₁ state is also of a π-π* nature. The energy gap between the S₁ and T₁ states (ΔEST) is a critical parameter that governs the efficiency of intersystem crossing (ISC). Computational studies on BPEA have provided insights into its triplet state dynamics, which are relevant for understanding potential triplet-triplet annihilation processes. nih.gov For 2-(Phenylethynyl)anthracene-9,10-dione, the presence of the carbonyl groups in the dione moiety can enhance spin-orbit coupling, which may facilitate ISC from the S₁ to the T₁ state.

The following table summarizes the typical calculated excited state properties for related anthracene derivatives, which can serve as an estimate for 2-(Phenylethynyl)anthracene-9,10-dione.

| Excited State Property | Typical Calculated Value for Anthracene Derivatives | Computational Method | Reference Compound |

|---|---|---|---|

| S₁ State Energy | ~2.5 - 3.0 eV | TD-DFT | 9,10-disubstituted anthracenes |

| T₁ State Energy | ~1.5 - 1.8 eV | DFT/TD-DFT | 9,10-disubstituted anthracenes |

| S₁-T₁ Energy Gap (ΔEST) | ~1.0 - 1.5 eV | DFT/TD-DFT | BPEA |

| S₁ State Character | Locally Excited (π-π*) with potential CT mixing | TD-DFT | Substituted DPPPEAs |

Radiative and Non-Radiative Decay Pathways

Radiative Decay: The primary radiative decay pathway from the S₁ state is fluorescence. The rate of fluorescence (kr) is related to the oscillator strength of the S₀ → S₁ transition. The extended π-conjugation provided by the phenylethynyl group in related anthracene derivatives typically leads to a high oscillator strength and consequently a short natural radiative lifetime, often in the range of a few nanoseconds. nih.gov For instance, BPEA derivatives exhibit natural radiative lifetimes between 2.5 and 4.4 ns. nih.gov The fluorescence quantum yield (Φf) is the ratio of emitted photons to absorbed photons and is a key measure of the efficiency of the radiative pathway. For many 9,10-disubstituted anthracenes, the fluorescence quantum yield can be quite high, approaching unity in some cases. omlc.org

Intersystem Crossing (ISC): This process involves a spin-flip transition from the S₁ state to a triplet state, typically the T₁ state. The rate of ISC (kISC) is influenced by the S₁-T₁ energy gap and spin-orbit coupling. As mentioned, the dione functionality in 2-(Phenylethynyl)anthracene-9,10-dione may enhance ISC.

Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). IC is often facilitated by vibrational modes and can be a significant deactivation pathway, particularly in flexible molecules.

Excimer Formation: At high concentrations, excited molecules can interact with ground-state molecules to form excimers, which are excited-state dimers. mdpi.com Excimers typically have a lower emission energy (red-shifted) and are often associated with fluorescence quenching in the solid state. nih.govresearchgate.net This is a well-documented phenomenon in thin films of BPEA derivatives. nih.gov

Photo-oxidation: Anthracene derivatives can be susceptible to photo-oxidation, leading to the formation of endoperoxides and subsequent decomposition to non-fluorescent products like anthraquinone (B42736). fu-berlin.de

The interplay between these decay pathways can be summarized in the following table, with estimated rate constants for analogous systems.

| Decay Pathway | Description | Typical Rate Constant (s⁻¹) for Anthracene Derivatives |

|---|---|---|

| Fluorescence (kr) | Radiative decay from S₁ to S₀ | 10⁸ - 10⁹ |

| Intersystem Crossing (kISC) | Non-radiative decay from S₁ to T₁ | 10⁶ - 10⁸ |

| Internal Conversion (kIC) | Non-radiative decay from S₁ to S₀ | Highly variable, can be significant |

| Excimer Formation | Concentration-dependent quenching | Dependent on diffusion and molecular packing |

Molecular Dynamics Simulations (e.g., for self-assembly behavior, solvent interactions)

For 2-(Phenylethynyl)anthracene-9,10-dione, MD simulations could be particularly valuable in understanding:

Self-Assembly Behavior: Anthracene derivatives, due to their planar aromatic nature, have a propensity to self-assemble through π-π stacking interactions. MD simulations can predict the preferred packing arrangements (e.g., cofacial, slip-stacked) in the solid state or in aggregates. This is crucial as the intermolecular arrangement significantly impacts the photophysical properties in thin films, often leading to phenomena like excimer formation and fluorescence quenching. nih.gov

Solvent Interactions: The behavior of the molecule in different solvent environments can be elucidated through MD simulations. This includes the organization of solvent molecules around the solute and the dynamics of the solvation shell. For molecules with potential charge-transfer character in the excited state, understanding the solvent reorganization energy is important, and MD simulations can provide valuable input for such calculations.

Conformational Dynamics: Although the anthracene-9,10-dione core is rigid, the phenylethynyl substituent has rotational degrees of freedom. MD simulations can explore the conformational landscape of the molecule and the dynamics of these rotations, which can influence the electronic coupling and energy transfer processes in larger systems.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. For a molecule like 2-(Phenylethynyl)anthracene-9,10-dione, QSPR models could be developed to predict a range of properties, including its photophysical characteristics.

The general workflow for developing a QSPR model involves:

Dataset Collection: A dataset of molecules with known experimental values for the property of interest (e.g., absorption maximum, fluorescence quantum yield) is compiled. For the target molecule, this would likely involve a series of substituted anthracene-9,10-diones.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property.

Model Validation: The predictive power of the model is assessed using various statistical metrics and external validation sets.

While no specific QSPR models for 2-(Phenylethynyl)anthracene-9,10-dione were identified, studies on other polycyclic compounds have demonstrated the utility of this approach for predicting properties like antioxidant activity. researchgate.net For the target molecule, QSPR could be employed to predict properties such as:

Maximum Absorption Wavelength (λmax): By correlating λmax with electronic and topological descriptors, a predictive model could be built.

Fluorescence Quantum Yield (Φf): Predicting Φf is more complex as it depends on the competition between radiative and non-radiative decay pathways. However, QSPR models incorporating descriptors related to molecular rigidity and the presence of heavy atoms could be developed.

Solubility: Descriptors related to polarity and molecular size can be used to model solubility in various solvents.

Machine Learning Approaches in Predicting Compound Properties

Machine learning (ML) is increasingly being used in chemistry to develop predictive models for molecular properties, often outperforming traditional QSPR methods in terms of accuracy and the ability to handle complex, non-linear relationships. For 2-(Phenylethynyl)anthracene-9,10-dione, ML models could be trained on large datasets of related compounds to predict its properties.

Potential applications of ML in this context include:

Predicting Spectroscopic Properties: Deep neural networks and other ML algorithms can be trained on large datasets of experimental or computationally generated spectra to predict the absorption and emission spectra of new molecules.

Quantum Chemical Property Prediction: ML models can be trained to predict the outcomes of expensive quantum chemical calculations, such as excited state energies and orbital energies, with a fraction of the computational cost.

Materials Discovery: ML can be used to screen virtual libraries of anthracene derivatives to identify candidates with desired photophysical properties for specific applications, such as organic light-emitting diodes (OLEDs) or fluorescent probes.

While the application of ML specifically to 2-(Phenylethynyl)anthracene-9,10-dione has not been reported, the broader field of using ML for predicting the properties of organic materials is rapidly advancing.

Insufficient Research Data Available for 2-(Phenylethynyl)anthracene-9,10-dione

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available research on the chemical compound 2-(Phenylethynyl)anthracene-9,10-dione to generate the requested detailed article on its applications in advanced materials science and organic electronics.

The specific outline provided requires in-depth information and data tables concerning the compound's use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), including its roles as an emitter, host, and charge transport material, as well as its application in device fabrication and interfacial layer engineering.

While extensive research exists for related anthracene derivatives, particularly 9,10-bis(phenylethynyl)anthracene (BPEA) and other substituted anthracenes, the search did not yield specific studies focused on the properties and applications of 2-(Phenylethynyl)anthracene-9,10-dione. The available literature primarily discusses other derivatives and their performance in various organic electronic devices. elsevierpure.comresearchgate.netkoreascience.krresearchgate.netejournals.euchemrxiv.orgnih.govmdpi.comresearchgate.netyoutube.comnih.govresearchgate.netnih.govwikipedia.orgrsc.orgresearchgate.netrsc.orgresearchgate.netnih.govresearchgate.net1-material.comomlc.orgmdpi.comnih.govresearchgate.net

Without dedicated research findings for 2-(Phenylethynyl)anthracene-9,10-dione, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict constraints of the user's request. Generating content on this specific compound would require speculation and extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be produced at this time due to the lack of specific scientific data for the subject compound.

Applications in Advanced Materials Science and Organic Electronics for 2 Phenylethynyl Anthracene 9,10 Dione

Organic Photovoltaics (OPVs) and Solar Cells

Power Conversion Efficiency Optimization

No studies detailing the use of 2-(Phenylethynyl)anthracene-9,10-dione as a component in organic solar cells (OSCs) or other photovoltaic devices were identified. Consequently, there is no available data on its impact on power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), or fill factor (FF). Research in this area tends to focus on derivatives of anthracene (B1667546), not anthracene-9,10-dione.

Functional Dyes and Pigments

Colorimetric Properties and Stability in Various Matrices

Specific data on the colorimetric properties (such as absorption/emission spectra, molar extinction coefficients, or quantum yields) and the stability of 2-(Phenylethynyl)anthracene-9,10-dione in various matrices could not be located. While related anthracene compounds are known for their fluorescent properties, this cannot be extrapolated to the specified anthraquinone (B42736) derivative.

Applications in Optical Filters and Coatings

No literature was found that describes the application or evaluation of 2-(Phenylethynyl)anthracene-9,10-dione in the formulation of optical filters or specialized coatings.

Organic Field-Effect Transistors (OFETs)

There is no available research on the use of 2-(Phenylethynyl)anthracene-9,10-dione as a semiconductor layer in Organic Field-Effect Transistors (OFETs). As a result, key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage for this specific compound are not documented in the literature. Studies in this field have explored other anthracene derivatives, but not this particular anthraquinone structure.

Molecular Switches and Logic Gates

While some research exists on anthraquinone derivatives for potential use as redox-active molecular switches, no studies specifically mention or investigate 2-(Phenylethynyl)anthracene-9,10-dione for these applications. There is no data on its switching mechanisms, efficiency, or integration into molecular logic gates.

Supramolecular Architectures and Self-Assembly for Material Engineering

The engineering of advanced materials hinges on the precise control of molecular organization at the supramolecular level. For π-conjugated systems like 2-(phenylethynyl)anthracene-9,10-dione, the spatial arrangement of molecules in the solid state dictates the bulk electronic and photophysical properties. Non-covalent interactions, including π-π stacking, van der Waals forces, and potential hydrogen bonding, govern the self-assembly process, leading to the formation of ordered structures. The molecular architecture—combining a planar anthraquinone core with a linear phenylethynyl rod—provides a unique platform for creating materials with anisotropic properties suitable for applications in organic electronics.

Crystal engineering provides a pathway to manipulate the solid-state properties of molecular materials by controlling their crystal packing. While specific crystallographic data for 2-(phenylethynyl)anthracene-9,10-dione is not extensively detailed, valuable insights can be drawn from closely related arylethynyl substituted anthraquinones.

Research into a series of arylethynyl substituted anthraquinones, synthesized via Sonogashira coupling reactions with precursors like 2-bromoanthraquinone, reveals important packing characteristics. nasa.gov X-ray crystallographic analysis of a similar compound, 2,7-bis(phenylethynyl)-9,10-anthraquinone, shows that it crystallizes in a monoclinic P21/n space group. nasa.govresearchgate.net A critical finding from this analysis is the lack of significant π-π overlap between the aromatic cores of adjacent molecules in the crystal lattice. nasa.govresearchgate.net This specific packing arrangement is crucial as it helps to prevent intermolecular self-quenching of excitons, a common phenomenon in fluorescent molecules that diminishes luminescence in the solid state. nasa.gov The absence of strong π-stacking interactions is a key reason why these compounds are photoluminescent not only in solution but also as solids. nasa.govresearchgate.net This strategic avoidance of quenching through packing control is a central tenet of crystal engineering for luminescent materials.

The large Stokes shifts observed in these compounds, which are indicative of a significant difference in the geometry of the excited state compared to the ground state, are also influenced by the solid-state environment. researchgate.net The molecular packing can affect the degree of charge-transfer character in the emitting state, thereby tuning the emissive properties of the material. researchgate.net

Below is an interactive table summarizing the crystallographic data for the related compound, 2,7-bis(phenylethynyl)-9,10-anthraquinone, which serves as a model for understanding the solid-state behavior of this class of materials.

Interactive Table: Crystallographic Data for 2,7-bis(phenylethynyl)-9,10-anthraquinone

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net, nasa.gov |

| Space Group | P21/n | researchgate.net, nasa.gov |

| Key Finding | No significant π-overlap | researchgate.net, nasa.gov |

There is currently no available research data detailing the formation of self-assembled monolayers (SAMs) using 2-(phenylethynyl)anthracene-9,10-dione.

There is currently no available research data detailing the fabrication of nanostructures through the self-assembly of 2-(phenylethynyl)anthracene-9,10-dione.

Future Research Directions for 2-(Phenylethynyl)anthracene-9,10-dione: A Roadmap to Advanced Materials

The unique photophysical and electronic properties of 2-(phenylethynyl)anthracene-9,10-dione, stemming from its extended π-conjugated system and the presence of the electron-withdrawing dione (B5365651) functionality, position it as a promising candidate for a variety of advanced material applications. While significant research has been conducted on related anthracene derivatives, the full potential of this specific compound remains largely untapped. This article outlines key future research directions that could unlock novel functionalities and applications, focusing on asymmetric synthesis, hybrid materials, stimuli-responsive systems, advanced spectroscopic analysis, theoretical design, and emerging technological frontiers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.